5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride
Description
5-[(4-Methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl chloride is a naphthalene sulfonyl chloride derivative featuring a 4-methylpiperidine carbonyl amino substituent at the 5-position. This compound is structurally related to dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) but incorporates a piperidine-based moiety, which confers distinct physicochemical and biological properties. Its synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a 4-methylpiperidine carbonyl amine under controlled conditions, often in anhydrous solvents with bases like triethylamine or pyridine to facilitate sulfonamide bond formation .
The compound’s primary applications lie in medicinal chemistry and biochemical research, where its sulfonamide derivatives are explored as enzyme inhibitors, fluorescent probes, or targeted therapeutics. The 4-methylpiperidine group enhances lipophilicity and may improve blood-brain barrier permeability, making it relevant in central nervous system (CNS)-targeted drug development .
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-8-10-20(11-9-12)17(21)19-15-6-2-5-14-13(15)4-3-7-16(14)24(18,22)23/h2-7,12H,8-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEJEUREUXVSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-methylpiperidine-1-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at a moderate level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as triethylamine and nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products
The major products formed from the reactions of this compound include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
5-[(4-Methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can participate in substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is utilized in drug development, particularly for designing inhibitors targeting specific enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable in studying enzyme mechanisms and developing new therapeutic agents.
Case Study : Research has indicated that derivatives of this compound exhibit inhibitory effects on certain kinases involved in cancer progression, thus highlighting its potential in oncology .
Biological Studies
In biological contexts, the compound is employed to investigate enzyme interactions and mechanisms. By modifying the sulfonyl chloride group, researchers can create targeted inhibitors that help elucidate enzyme functions and pathways in various biological systems.
Industrial Applications
The compound finds use in producing specialty chemicals and materials due to its reactivity and ability to form diverse chemical structures. Its application extends to creating agrochemicals that enhance crop yield and resistance .
Mechanism of Action
The mechanism of action of 5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This property makes the compound valuable in the study of enzyme inhibitors and drug development .
Comparison with Similar Compounds
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)
- Structural Differences: Dansyl chloride substitutes a dimethylamino group at the 5-position, whereas the target compound replaces this with a 4-methylpiperidine carbonyl amino group.
- Fluorescence Properties: Dansyl chloride exhibits strong fluorescence (excitation: 339 nm, emission: 532 nm) due to its electron-rich dimethylamino group, enabling sensitive detection in spectrofluorimetry . The target compound’s fluorescence may be quenched or shifted due to steric hindrance from the bulkier piperidine ring and altered electron distribution.
- Reactivity : Both compounds react with amines to form sulfonamides. However, dansyl chloride’s smaller substituent allows faster reaction kinetics, making it preferable for high-throughput derivatization in HPLC and mass spectrometry .
Tosyl Chloride (4-Methylbenzenesulfonyl Chloride)
- Structural Differences: Tosyl chloride has a simple methyl-substituted benzene ring, lacking the naphthalene backbone and complex amino substituents.
- Electron Effects : The methyl group in tosyl chloride is electron-donating, whereas the 4-methylpiperidine group in the target compound introduces both steric bulk and moderate electron-withdrawing effects due to the carbonyl group.
- Applications : Tosyl chloride is widely used for protecting alcohols and amines in organic synthesis. In contrast, the target compound’s naphthalene core and piperidine moiety make it more suited for bioactive molecule design, particularly in anticancer and CNS drug discovery .
5-(Acetylamino)naphthalene-1-sulfonyl Chloride
- Structural Differences: This analog substitutes an acetylamino group at the 5-position, contrasting with the target compound’s 4-methylpiperidine carbonyl amino group.
- The piperidine group, however, enhances lipid solubility and membrane permeability .
- Enzyme Inhibition: Acetylamino derivatives are less potent against metalloproteases compared to piperidine-containing sulfonamides, which exhibit stronger interactions with enzyme active sites due to their conformational flexibility .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Fluorescence Quenching : The piperidine group in the target compound likely reduces fluorescence intensity compared to dansyl chloride, limiting its use in sensitive detection methods but expanding utility in low-background bioimaging .
- Enzyme Inhibition : Piperidine-containing sulfonamides demonstrate superior inhibition of carbonic anhydrase and metalloproteases, attributed to the group’s ability to occupy hydrophobic enzyme pockets .
- Drug Delivery : Enhanced lipophilicity from the piperidine moiety improves pharmacokinetic profiles, making the compound a candidate for CNS-targeted therapies .
Biological Activity
5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl chloride is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its mechanism of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a sulfonyl chloride group and an amino acid derivative . Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 728864-80-0
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modulation of their activity. This characteristic is particularly valuable in drug development and enzyme inhibition studies.
Biological Applications
This compound has been investigated for various biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including acetylcholinesterase and urease. Studies have demonstrated strong inhibitory effects, with some derivatives exhibiting IC50 values in the low micromolar range, indicating their potency as enzyme inhibitors .
- Antibacterial Activity : Research indicates that derivatives of this compound possess antibacterial properties. For instance, compounds synthesized with similar structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Cancer Chemotherapy : The compound's piperidine core has been associated with anticancer properties. Various studies have explored its potential in cancer treatment, focusing on its ability to inhibit tumor growth through specific molecular interactions .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Glycine Transporter Inhibition : A study reported the synthesis of analogues that effectively inhibit glycine transporter-1 (GlyT-1), showcasing the importance of sulfonamide and piperidine functionalities in enhancing biological activity. One analogue exhibited robust in vivo activity, significantly increasing extracellular glycine levels in the medial prefrontal cortex of rodents .
- Enzyme Inhibitor Development : Another research effort focused on synthesizing sulfonamide derivatives that displayed strong inhibitory activity against urease, with some compounds achieving IC50 values below 3 µM. These findings suggest potential therapeutic applications for treating conditions related to urease activity .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of naphthalene derivatives followed by amidation. A common approach involves reacting naphthalene-1-sulfonyl chloride with 4-methylpiperidine carboxamide under anhydrous conditions (e.g., DCM as solvent, with triethylamine as a base). Reaction optimization should focus on temperature control (0–5°C to suppress side reactions), stoichiometric ratios (1:1.2 sulfonyl chloride to carboxamide), and purity of intermediates (e.g., column chromatography for isolating naphthalene-1-sulfonyl chloride) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological assays) .
- NMR (¹H/¹³C) : Confirm the presence of the 4-methylpiperidine carbonyl group (δ ~165–170 ppm in ¹³C NMR) and naphthalene sulfonyl signals (δ ~7.5–8.5 ppm in ¹H NMR) .
- FT-IR : Verify sulfonyl chloride (S=O stretch at ~1370–1400 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which can cause respiratory irritation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate decontamination with water is required for spills .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the sulfonyl chloride group .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Comparative Metabolism Analysis : Use LC-MS to identify metabolites in both models. For example, hepatic cytochrome P450 enzymes in vivo may convert the sulfonyl chloride to less reactive metabolites, reducing toxicity compared to in vitro systems .
- Dose-Response Calibration : Ensure in vitro assays (e.g., cytotoxicity in HEK293 cells) use concentrations reflective of in vivo bioavailability (e.g., accounting for plasma protein binding) .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to vary substituents (e.g., piperidine methyl groups, sulfonyl chloride position) and measure effects on biological activity (e.g., enzyme inhibition). Use software like JMP or Minitab for statistical modeling .
- Fragment-Based Screening : Replace the naphthalene core with bicyclic analogs (e.g., quinoline) to assess impacts on binding affinity .
Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during long-term biochemical assays?
- Methodological Answer :
- Stabilization Techniques : Use aprotic solvents (e.g., DMF) and low-temperature incubation (4°C). Add molecular sieves to absorb moisture .
- Prodrug Derivatization : Temporarily replace the sulfonyl chloride with a stable protecting group (e.g., sulfonamide), which can be cleaved in situ .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to cysteine proteases (e.g., caspase-3) to predict covalent adduct formation via the sulfonyl chloride moiety .
- Docking Studies : Use AutoDock Vina to screen against kinase targets, prioritizing residues with nucleophilic side chains (e.g., lysine, serine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
